molecular formula C12H16O3 B12900133 2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid

2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid

Katalognummer: B12900133
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: KQUPWNRSGSJBQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid is an organic compound with a complex structure that includes a benzofuran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the benzofuran ring followed by the introduction of the acetic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism by which 2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one
  • Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-
  • 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl-

Uniqueness

Compared to similar compounds, 2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid stands out due to the presence of the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications.

Eigenschaften

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

2-(3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-5-yl)acetic acid

InChI

InChI=1S/C12H16O3/c1-7-3-11-10(8(2)6-15-11)4-9(7)5-12(13)14/h6-7,9H,3-5H2,1-2H3,(H,13,14)

InChI-Schlüssel

KQUPWNRSGSJBQL-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(CC1CC(=O)O)C(=CO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.